1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a dichlorophenyl group, a hydroxy group, a methylthio group, and a urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea typically involves multiple steps, starting with the preparation of the dichlorophenyl derivative. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the compound is likely produced through large-scale chemical reactions that require precise control of temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be necessary to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary, but they often include chlorinated phenols, hydroxylated derivatives, and thioether compounds.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may serve as a probe in biochemical studies to understand enzyme mechanisms and interactions.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea can be compared with other similar compounds, such as:
Diuron: A herbicide with a similar dichlorophenyl group.
Phenylurea derivatives: Compounds with urea moieties and various substituents.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2S/c1-13(19,5-6-20-2)8-16-12(18)17-9-3-4-10(14)11(15)7-9/h3-4,7,19H,5-6,8H2,1-2H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEWNMOZEYQCKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)NC1=CC(=C(C=C1)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.